molecular formula C15H14N2O3S B2863458 1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine CAS No. 1436369-71-9

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine

Cat. No. B2863458
CAS RN: 1436369-71-9
M. Wt: 302.35
InChI Key: UEIAGJUTOFUSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of sulfonyl-containing heterocycles, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Material Properties

  • Polymerization Behavior : Benzoxazine monomers, such as those related to the compound , demonstrate unique polymerization behaviors. A study explored the synthesis, characterization, and polymerization behavior of a difunctional benzoxazine monomer derived from bisphenol-S and aniline. The polymerization reaction showed different rates of conversion in different atmospheric conditions, providing insights into the kinetics and mechanisms of the polymerization process (Liu, Yue, & Gao, 2010).

Chemical Synthesis Techniques

  • Activation with Copper(II) Catalysts : N-Sulfonyl oxaziridines have been activated using copper(II) catalysts to react with styrenes, leading to the formation of 1,3-oxazolidines through a formal aminohydroxylation of the alkene. This method suggests a novel approach for synthesizing complex molecules with potential biological activity (Michaelis, Ischay, & Yoon, 2008).

Potential Therapeutic Applications

  • Anticancer Activity : Novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides have been synthesized and some showed moderate anticancer activity towards human cancer cell lines. This research highlights the potential of structurally similar compounds for therapeutic applications (Sławiński, Grzonek, Żołnowska, & Kawiak, 2015).

Novel Synthesis Pathways

  • Synthesis of N-Heterocycles : A study reported the synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines using α-phenylvinylsulfonium salts. This synthesis route offers high levels of regio- and diastereoselectivity, demonstrating the versatility of sulfonyl compounds in creating complex heterocyclic structures (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).

properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-21(19,12-8-13-5-2-1-3-6-13)17-10-11-20-15-14(17)7-4-9-16-15/h1-9,12H,10-11H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIAGJUTOFUSHU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1S(=O)(=O)C=CC3=CC=CC=C3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(N1S(=O)(=O)/C=C/C3=CC=CC=C3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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